1,3,6,8-Tetramethyl-2,7-naphthyridine
Description
Properties
CAS No. |
88300-52-1 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1,3,6,8-tetramethyl-2,7-naphthyridine |
InChI |
InChI=1S/C12H14N2/c1-7-5-11-6-8(2)14-10(4)12(11)9(3)13-7/h5-6H,1-4H3 |
InChI Key |
BPEYFVCOPHRJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)C(=NC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to 2,7-Naphthyridines
The synthesis of 2,7-naphthyridine derivatives, including methyl-substituted variants, typically involves:
- Cyclization reactions starting from appropriately substituted pyridine or related heterocyclic precursors.
- Nucleophilic substitution and rearrangement reactions on preformed naphthyridine scaffolds.
- Use of aliphatic or aromatic synthons to build the bicyclic framework.
Specifically, the preparation of 1,3,6,8-Tetramethyl-2,7-naphthyridine requires selective methylation and control over substitution patterns, which can be achieved either by starting from methylated pyridine derivatives or by post-cyclization functionalization.
Synthesis via Substituted Pyridine Precursors and Cyclization
One reliable method involves the cyclization of substituted pyridine derivatives where methyl groups are introduced at the desired positions prior to ring closure. According to Brown's comprehensive review on naphthyridine chemistry, cyclization of 2,6-dimethylpyridine derivatives with appropriate synthons can yield 1,3,6,8-tetramethyl-2,7-naphthyridine frameworks after ring closure and aromatization steps.
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,6-Dimethylpyridine derivative | Cyclocondensation with aliphatic synthon | Partially hydrogenated 2,7-naphthyridine | 60-75 | Control of regioselectivity critical |
| 2 | Partially hydrogenated intermediate | Aromatization (e.g., Pd-catalyzed) | 1,3,6,8-Tetramethyl-2,7-naphthyridine | 70-85 | Requires careful temperature control |
Synthesis via Nucleophilic Substitution and Rearrangement on 2,7-Naphthyridine Ring
Recent studies have demonstrated that 1,3-diamino-2,7-naphthyridines can undergo rearrangement reactions influenced by substituents at the 7th position and the nature of amines at the 1st position, leading to functionalized 2,7-naphthyridine derivatives. While these studies focus on amino-substituted derivatives, the mechanistic insights are valuable for understanding methylation and substitution patterns on the 2,7-naphthyridine core.
Key findings include:
- The presence of cyclic amines at C-1 and primary amines at C-3 can trigger rearrangement to form 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones.
- Steric effects of substituents (e.g., methyl vs. benzyl groups) significantly affect rearrangement rates and conditions.
- Rearrangement reactions proceed efficiently in ethanol under reflux, with yields ranging from 55% to 86% depending on substituents and reaction time.
These rearrangements provide routes to selectively functionalized 2,7-naphthyridines, which can be precursors or intermediates in synthesizing methylated derivatives like 1,3,6,8-Tetramethyl-2,7-naphthyridine .
Summary Table of Key Synthetic Routes and Conditions
| Methodology | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Cyclization of methylated pyridines | 2,6-Dimethylpyridine derivatives | Cyclocondensation, Pd-catalyzed aromatization | 60-85 | High regioselectivity, scalable | Requires precise control of conditions |
| Amino-substituted rearrangement | 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridines | Reaction with cyclic amines in ethanol reflux | 55-86 | Functional group diversity | Steric hindrance affects yields |
| Direct methylation post-cyclization | 2,7-Naphthyridine core | Methylating agents under controlled conditions | Variable | Flexibility in substitution | Potential for over- or under-methylation |
Detailed Research Findings and Mechanistic Insights
Influence of Substituents on Rearrangement and Synthesis
- The rearrangement of 1,3-diamino-2,7-naphthyridines is strongly influenced by the substituent at the 7th position: methyl groups facilitate faster rearrangement compared to bulkier groups like benzyl, which slow or inhibit the process.
- The presence of cyclic amines at C-1 is essential for rearrangement, providing a nucleophilic site that initiates ring transformations.
- Primary amines with boiling points above 145 °C at C-3 promote rearrangement under reflux conditions in ethanol, leading to high yields of rearranged products.
Reaction Conditions and Optimization
- Typical reaction times range from 2 to 15 hours depending on substrate and amine used.
- Reflux in absolute ethanol is the preferred solvent system for nucleophilic substitution and rearrangement steps.
- Aromatization steps often require palladium catalysts or strong acid conditions to achieve full aromatic 2,7-naphthyridine systems.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetramethyl-2,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like selenium dioxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine carboxaldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine core .
Scientific Research Applications
1,3,6,8-Tetramethyl-2,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Used in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photophysical properties.
Industrial Chemistry: Acts as a ligand in coordination chemistry and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetramethyl-2,7-naphthyridine varies depending on its application:
Anticancer Activity: It may inhibit specific enzymes or interfere with DNA replication in cancer cells.
Antimicrobial Activity: It can disrupt microbial cell membranes or inhibit essential microbial enzymes.
Photophysical Applications: It interacts with light to emit fluorescence, which is useful in LEDs and solar cells.
Comparison with Similar Compounds
2-Amino-5-Trifluoromethyl-7-Methyl-1,8-Naphthyridine (3b)
- Synthesis : Prepared via phosphoric acid–P₂O₅ (PPA) cyclization at 90°C, yielding an 87% mixture of isomers .
- Properties : Yellow solid (m.p. 179–181°C), with trifluoromethyl and methyl groups enhancing metabolic stability and membrane permeability.
- Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects.
7-Chloro-2,4-Bis(Trifluoromethyl)-1,8-Naphthyridine
- Molecular Weight : 300.59 g/mol.
Hydrogenated Derivatives
1,2,3,4-Tetrahydro-2,7-Naphthyridine Hydrochloride
7-Methyl-1,2,3,4-Tetrahydro-1,8-Naphthyridine
- CAS : 274676-47-0.
- Molecular Weight : 148.21 g/mol.
- Role : Intermediate in synthesizing neuroactive compounds due to its saturated ring enhancing conformational flexibility .
Physicochemical Properties
| Property | 1,3,6,8-Tetramethyl-2,7-naphthyridine | 7-Methyl-1,8-naphthyridine | 7-Chloro-1,8-naphthyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 188.26 (estimated) | 148.21 | 168.62 |
| Boiling Point (°C) | ~244 (estimated) | N/A | N/A |
| Lipophilicity (LogP) | ~2.5 (predicted) | 1.71 | 2.1 |
| Key Substituents | 4 methyl groups | Methyl, saturated ring | Chlorine, saturated ring |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
